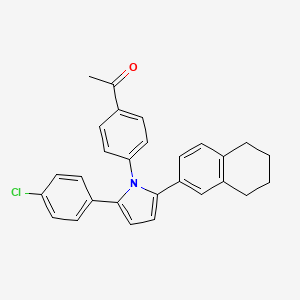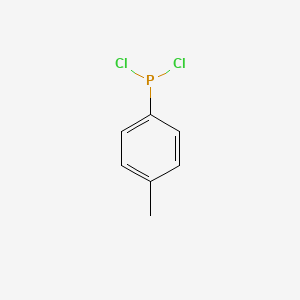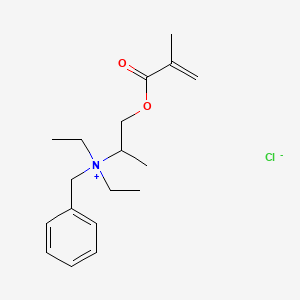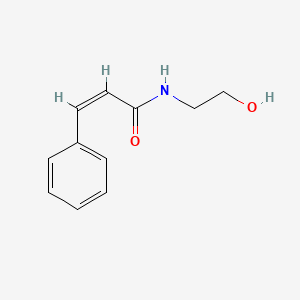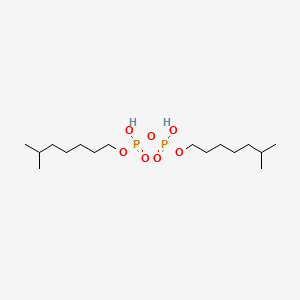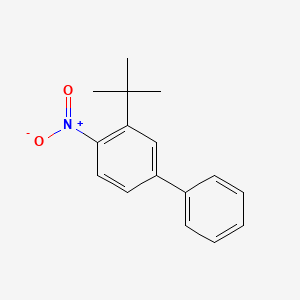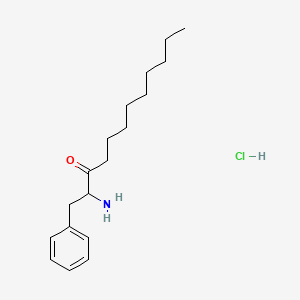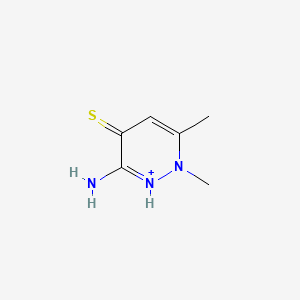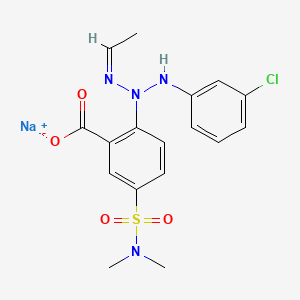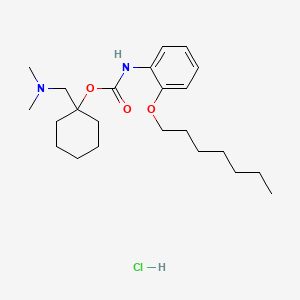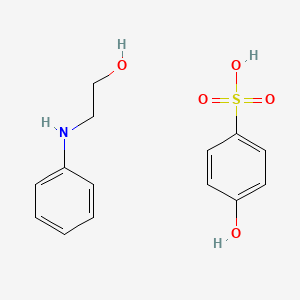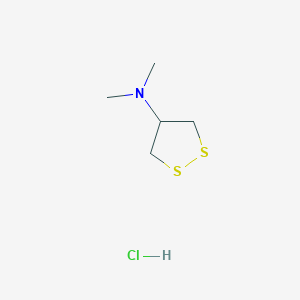
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride, also known as nereistoxin, is a chemical compound with the molecular formula C5H11NS2·HCl. It is a derivative of nereistoxin, a natural product first isolated from the marine annelid Lumbriconereis heteropoda.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride typically involves the reaction of N,N-dimethyl-1,2-dithiolan-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Materials: N,N-Dimethyl-1,2-dithiolan-4-amine and hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring.
Purification: The product is purified through recrystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and amines.
Substitution: Alkylated amines and other substituted derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its insecticidal properties and potential use in pest control.
Medicine: Investigated for its potential therapeutic effects, including its role as an acetylcholine receptor antagonist.
Industry: Utilized in the development of insecticides and other agrochemicals.
Mécanisme D'action
The primary mechanism of action of N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride involves blocking the nicotinic acetylcholine receptor. This action disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The compound’s chemical similarity to acetylcholine allows it to bind to the receptor, preventing acetylcholine from exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cartap: Another nereistoxin derivative used as an insecticide.
Bensultap: A related compound with similar insecticidal properties.
Thiocyclam: Another derivative with a similar mode of action.
Uniqueness
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride is unique due to its high potency and specificity for the nicotinic acetylcholine receptor. Its ability to effectively disrupt insect nervous systems while being less toxic to mammals makes it a valuable compound in pest control .
Propriétés
Numéro CAS |
71057-75-5 |
|---|---|
Formule moléculaire |
C5H12ClNS2 |
Poids moléculaire |
185.7 g/mol |
Nom IUPAC |
N,N-dimethyldithiolan-4-amine;hydrochloride |
InChI |
InChI=1S/C5H11NS2.ClH/c1-6(2)5-3-7-8-4-5;/h5H,3-4H2,1-2H3;1H |
Clé InChI |
UEAOWHWVNVSMSM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CSSC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


